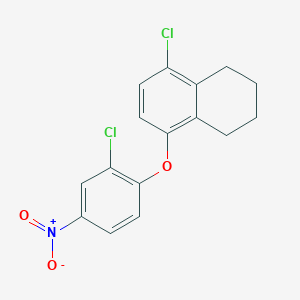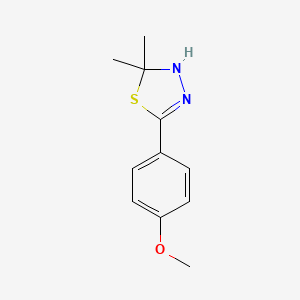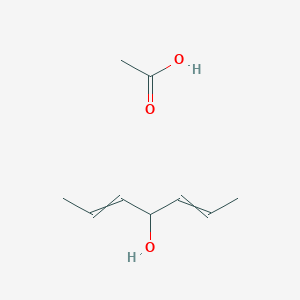![molecular formula C6H16Cl2Sn2 B14430848 (Ethane-1,2-diyl)bis[chloro(dimethyl)stannane] CAS No. 81744-48-1](/img/structure/B14430848.png)
(Ethane-1,2-diyl)bis[chloro(dimethyl)stannane]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Ethane-1,2-diyl)bis[chloro(dimethyl)stannane] is a chemical compound that belongs to the organotin family. Organotin compounds are characterized by the presence of tin atoms bonded to organic groups. This particular compound features two tin atoms each bonded to a chlorine atom and two methyl groups, with the tin atoms connected by an ethane-1,2-diyl bridge.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Ethane-1,2-diyl)bis[chloro(dimethyl)stannane] typically involves the reaction of dimethyltin dichloride with ethylene glycol. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tin-chlorine bonds. The general reaction scheme is as follows:
2(CH3)2SnCl2+HOCH2CH2OH→(CH3)2SnCH2CH2Sn(CH3)2Cl2+2HCl
Industrial Production Methods
In an industrial setting, the production of (Ethane-1,2-diyl)bis[chloro(dimethyl)stannane] may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to optimize the conversion rate and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
(Ethane-1,2-diyl)bis[chloro(dimethyl)stannane] undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation and Reduction: The tin atoms can undergo oxidation to higher oxidation states or reduction to lower oxidation states, depending on the reagents used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) for hydroxide substitution, and sodium alkoxides for alkoxide substitution. These reactions are typically carried out in polar solvents such as ethanol or methanol.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide yields (Ethane-1,2-diyl)bis[hydroxy(dimethyl)stannane], while oxidation with hydrogen peroxide can produce (Ethane-1,2-diyl)bis[chloro(dimethyl)stannane] oxide.
Aplicaciones Científicas De Investigación
(Ethane-1,2-diyl)bis[chloro(dimethyl)stannane] has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organotin compounds and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cell signaling pathways.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as an anticancer agent.
Industry: It is used in the production of polymers and as a stabilizer in the manufacturing of plastics.
Mecanismo De Acción
The mechanism by which (Ethane-1,2-diyl)bis[chloro(dimethyl)stannane] exerts its effects involves the interaction of the tin atoms with biological molecules. The tin atoms can coordinate with sulfur and oxygen atoms in proteins and enzymes, potentially altering their function. This coordination can disrupt normal cellular processes, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyltin dichloride: Similar in structure but lacks the ethane-1,2-diyl bridge.
Trimethyltin chloride: Contains three methyl groups bonded to tin instead of two.
Diethyltin dichloride: Similar structure but with ethyl groups instead of methyl groups.
Uniqueness
(Ethane-1,2-diyl)bis[chloro(dimethyl)stannane] is unique due to the presence of the ethane-1,2-diyl bridge, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity and its interactions with other molecules, making it a valuable compound for various applications.
Propiedades
Número CAS |
81744-48-1 |
|---|---|
Fórmula molecular |
C6H16Cl2Sn2 |
Peso molecular |
396.5 g/mol |
Nombre IUPAC |
chloro-[2-[chloro(dimethyl)stannyl]ethyl]-dimethylstannane |
InChI |
InChI=1S/C2H4.4CH3.2ClH.2Sn/c1-2;;;;;;;;/h1-2H2;4*1H3;2*1H;;/q;;;;;;;2*+1/p-2 |
Clave InChI |
FWPTXEKJIATJLZ-UHFFFAOYSA-L |
SMILES canónico |
C[Sn](C)(CC[Sn](C)(C)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Silane, [(dimethylphenylsilyl)methylidyne]tris[trimethyl-](/img/structure/B14430783.png)





![2-Methyl-1,3-bis[(trimethylsilyl)oxy]-2H-isoindole](/img/structure/B14430824.png)
![Silane, trimethyl[1-(phenylseleno)ethenyl]-](/img/structure/B14430825.png)


![3-Chloro-4-[4-(1,1,2,3,3,3-hexafluoropropoxy)phenoxy]aniline](/img/structure/B14430845.png)

